molecular formula C14H14ClN3O B11140942 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11140942
M. Wt: 275.73 g/mol
InChI Key: QSUISQRKKOKQCK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylamine and methylhydrazine. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like piperidine or N-methylmorpholine .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. The compound modulates the activity of these channels, leading to changes in cellular excitability and neurotransmitter release. This mechanism is particularly relevant in its potential anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its binding affinity to certain molecular targets, while the cyclopropyl and methyl groups contribute to its stability and bioavailability .

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-cyclopropyl-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14ClN3O/c1-18-13(14(19)16-9-6-7-9)8-12(17-18)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3,(H,16,19)

InChI Key

QSUISQRKKOKQCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3CC3

Origin of Product

United States

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